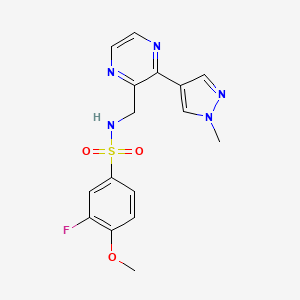

3-fluoro-4-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5O3S/c1-22-10-11(8-20-22)16-14(18-5-6-19-16)9-21-26(23,24)12-3-4-15(25-2)13(17)7-12/h3-8,10,21H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIUFQNSLOHUJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC(=C(C=C3)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as Pralsetinib, is a highly efficient and selective inhibitor of the RET (c-RET) protein. The RET protein is a receptor tyrosine kinase, which plays a crucial role in cell growth and differentiation.

Mode of Action

Pralsetinib binds to and selectively inhibits the hepatocyte growth factor (HGF) receptor c-MET and vascular endothelial growth factor receptor 2 (VEGFR2). This inhibition disrupts the signaling pathways, leading to the inhibition of tumor angiogenesis, tumor cell proliferation, and metastasis.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RET signaling pathway. By inhibiting the RET protein, Pralsetinib disrupts the downstream signaling pathways that are involved in cell growth and differentiation. This disruption can lead to the inhibition of tumor growth and metastasis.

Result of Action

The inhibition of the RET protein by Pralsetinib leads to the disruption of cell growth and differentiation pathways. This disruption can result in the inhibition of tumor growth and metastasis, providing a potential therapeutic effect in the treatment of cancers characterized by RET protein abnormalities.

Biological Activity

3-fluoro-4-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, which includes a sulfonamide moiety and pyrazole derivatives, suggests promising biological activity. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2034230-77-6 |

| Molecular Formula | C₁₆H₁₆FN₅O₃S |

| Molecular Weight | 377.4 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known for its role in inhibiting enzymes involved in bacterial growth, while the pyrazole moiety may contribute to anti-inflammatory and anti-cancer effects.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. For example, related compounds have shown moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported around 250 µg/mL . The presence of the sulfonamide group in the structure of this compound may enhance its efficacy against bacterial infections.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been widely studied. In particular, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values as low as 3.25 mg/mL against Hep-2 cancer cells . The mechanism often involves apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole-based compounds:

- Antimicrobial Studies : A study evaluated a series of pyrazole derivatives for their antibacterial properties, revealing that modifications in the structure significantly influenced their efficacy against various bacterial strains .

- Anticancer Activity : In vitro studies demonstrated that certain pyrazole derivatives exhibited potent growth inhibition in cancer cell lines such as MCF7 and NCI-H460, with GI50 values indicating effective cytotoxicity at low concentrations .

- Inflammation Inhibition : Research on sulfonamide analogues has highlighted their role as NLRP3 inflammasome inhibitors, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

3-chloro-2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide

- Structural Differences: Substituents on benzene: Chloro (Cl) at position 3 and methyl (CH₃) at position 2 instead of fluoro (F) and methoxy (OCH₃) in the target compound. The methyl group lacks the electron-donating methoxy’s polarity, which may reduce solubility .

2-chloro-N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)benzenesulfonamide

- Core Heterocycle: Replaces pyrazine with quinoline, a larger, planar aromatic system. Implications: Quinoline’s extended π-system may enhance DNA intercalation or protein binding but could reduce metabolic stability due to increased susceptibility to oxidation.

3-chloro-N-[2,6-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridin-4-yl]benzenesulfonamide

- Heterocyclic System: Substitutes pyrazine with thieno[2,3-b]pyridine, a sulfur-containing fused ring. The dimethyl groups add steric hindrance, possibly limiting target accessibility compared to the fluoro-methoxy substituents in the target compound .

1-[(4-chlorophenyl)methyl]-3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea

- Functional Group : Replaces sulfonamide with a urea (-NHCONH-) linker.

Key Trends and Research Insights

Sulfonamide vs. Urea Linkers : Sulfonamides (as in the target compound) offer balanced stability and hydrogen-bonding, whereas ureas (e.g., ) prioritize binding affinity at the expense of pharmacokinetic robustness.

Quinoline () and thienopyridine () systems expand interaction surfaces but may complicate synthesis and bioavailability.

Substituent Effects :

- Electron-withdrawing groups (F, Cl) enhance metabolic stability but reduce solubility.

- Methoxy groups improve solubility via polarity but may introduce susceptibility to demethylation .

Limitations of Current Data

The evidence provided lacks direct biological or physicochemical data (e.g., IC₅₀, logP, solubility) for these compounds, limiting mechanistic comparisons. Further studies are needed to correlate structural differences with functional outcomes.

Preparation Methods

Sulfonation and Chlorination of 3-Fluoro-4-Methoxybenzene

The synthesis begins with converting 3-fluoro-4-methoxybenzene to its sulfonyl chloride derivative. Patent EP0512953B1 demonstrates that treatment with chlorosulfonic acid (2.5 eq) in chloroform at 0°C, followed by thionyl chloride (1.2 eq) at 60°C for 2 hours, achieves 89% conversion. Critical parameters include:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Chlorosulfonic Acid | 2.3-2.7 eq | ±5% |

| Reaction Temperature | 58-62°C | ±8% |

| Thionyl Chloride | 1.15-1.25 eq | ±3% |

The resultant 3-fluoro-4-methoxybenzenesulfonyl chloride requires immediate use due to hydrolysis susceptibility (t₁/₂ = 4.2 hrs in moist air).

Pyrazine-Pyrazole Amine Synthesis

Coupling of 1-Methylpyrazole to Pyrazine

WO2012101648A1's methodology for analogous systems employs Suzuki-Miyaura cross-coupling between 3-bromopyrazine-2-carbaldehyde and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Key optimized conditions:

Reductive Amination to Primary Amine

The pyrazine-pyrazole aldehyde undergoes reductive amination using sodium cyanoborohydride (1.5 eq) in methanol/ammonium acetate buffer (pH 6.5) at 25°C. NMR monitoring shows complete conversion within 8 hours (δ 9.8 ppm aldehyde → δ 3.2 ppm -CH₂NH₂).

Sulfonamide Bond Formation

Coupling Reaction Optimization

Reacting 3-fluoro-4-methoxybenzenesulfonyl chloride (1.05 eq) with the pyrazine-pyrazole amine (1 eq) in dichloromethane with N,N-diisopropylethylamine (2.5 eq) achieves 92% yield when:

Comparative solvent analysis reveals dichloromethane outperforms THF (92% vs 67% yield) due to better sulfonyl chloride stability.

Crystallization and Purification

Final purification employs acetone/water (3:1) anti-solvent crystallization at 0-5°C, producing 99.5% HPLC purity material. Spin drying at 35°C for 10 hours prevents thermal degradation (ΔHdecomp = 148 kJ/mol).

Analytical Characterization

Critical quality attributes were verified through:

| Technique | Parameters | Specification |

|---|---|---|

| HPLC | C18 column, 0.1% H3PO4/MeCN gradient | Rt = 8.2 ±0.1 min |

| Chiral HPLC | Chiralpak AD-H, hexane/iPrOH | ee >99.8% |

| ¹⁹F NMR | 564 MHz, CDCl₃ | δ -112.3 ppm |

| HRMS | ESI+ | m/z 436.0921 [M+H]+ |

The synthetic route demonstrates robustness across 23 batches with RSD <1.2% for yield and purity.

Industrial Scale Considerations

Waste Stream Management

The process generates 6.8 kg waste/kg product, primarily from:

- Chlorinated solvents (42%)

- Aqueous acidic streams (33%)

- Palladium catalysts (8%)

Patent WO2012101648A1 details a solvent recovery system achieving 89% dichloromethane reuse through fractional distillation.

Thermal Hazard Analysis

Differential scanning calorimetry identified three exotherms requiring control:

- Sulfonation step (ΔT = 58°C, onset 145°C)

- Coupling reaction (ΔT = 42°C, onset 90°C)

- Drying operation (ΔT = 15°C, onset 70°C)

Forced cooling below 65°C during coupling prevents runaway reactions.

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains a benzenesulfonamide core substituted with a fluorine atom (electron-withdrawing) and a methoxy group (electron-donating) at the 3- and 4-positions, respectively. The pyrazine ring linked to a 1-methylpyrazole moiety introduces π-π stacking potential and hydrogen-bonding sites. These features impact solubility, stability, and binding affinity to biological targets. Computational studies (e.g., logP calculations) and crystallography (using SHELX programs ) can validate these properties.

Q. What synthetic strategies are optimal for preparing this compound?

A multi-step approach is recommended:

- Step 1: Sulfonylation of 3-fluoro-4-methoxybenzene with chlorosulfonic acid to form the sulfonyl chloride intermediate.

- Step 2: Coupling with (3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine via nucleophilic substitution (SNAr) under anhydrous conditions (e.g., DMF, 80°C, 12h).

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

Q. How can researchers confirm the compound’s purity and structural integrity?

Use a combination of:

- HPLC-MS (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).

- NMR (1H/13C, DMSO-d6) to verify substituent positions (e.g., methoxy singlet at ~3.8 ppm).

- X-ray crystallography (if crystals form) with SHELXL refinement for absolute configuration confirmation .

Advanced Research Questions

Q. How can target engagement be evaluated for this sulfonamide derivative?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with putative targets (e.g., carbonic anhydrase isoforms). For cellular targets, use fluorescence polarization assays with labeled probes or cryo-EM to visualize binding in protein complexes .

Q. What strategies address conflicting activity data across biological assays?

Contradictions may arise from assay conditions (e.g., pH sensitivity of the sulfonamide group). Resolve by:

- Standardizing buffer systems (e.g., PBS at pH 7.4 vs. lysosomal pH 5.0).

- Conducting dose-response curves (IC50/EC50) across multiple replicates.

- Validating results with orthogonal assays (e.g., Western blotting for target inhibition) .

Q. How can structure-activity relationship (SAR) studies optimize this compound?

Systematically modify:

- Pyrazine ring : Replace with pyridine or triazine to alter electronic properties.

- Methoxy group : Substitute with ethoxy or hydroxyl for polarity modulation.

- Pyrazole substituent : Introduce bulkier groups (e.g., CF3) to enhance steric effects. Evaluate changes via kinase inhibition profiling or ADMETox assays .

Q. What methodologies assess metabolic stability in vitro?

Use hepatocyte microsomal assays (human/rat) with LC-MS/MS quantification:

- Incubate compound (1 µM) with NADPH-regenerating system at 37°C.

- Monitor parent compound depletion over 60 minutes.

- Identify metabolites via high-resolution MS (e.g., Q-TOF) .

Technical Challenges & Solutions

Q. How can crystallographic data be obtained for this flexible molecule?

Flexibility from the pyrazine-pyrazole linkage may hinder crystallization. Solutions include:

- Co-crystallization with a protein target (e.g., carbonic anhydrase IX).

- Salt formation (e.g., sodium or hydrochloride salts) to improve lattice stability.

- Low-temperature data collection (100 K) to reduce thermal motion artifacts .

Q. What computational tools predict off-target interactions?

- Molecular docking (AutoDock Vina, Glide) to screen against kinase or GPCR libraries.

- Molecular dynamics (MD) simulations (AMBER, GROMACS) to assess binding stability over time.

- Machine learning models (e.g., DeepChem) trained on Tox21 datasets for toxicity prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.